An In-depth Technical Guide to the Molecular Structure of Nickelocene
An In-depth Technical Guide to the Molecular Structure of Nickelocene
Nickelocene, with the chemical formula Ni(η⁵-C₅H₅)₂, is an organonickel compound belonging to the metallocene family.[1] First synthesized in 1953 by E. O. Fischer, this bright green, paramagnetic solid has been a subject of significant academic interest due to its unique electronic and molecular structure.[1][2][3] This document provides a comprehensive overview of the molecular structure of nickelocene, its electronic configuration, and the experimental methods used for its characterization, tailored for researchers in chemistry and drug development.
Molecular Geometry and Conformation
Nickelocene adopts the classic "sandwich" structure characteristic of metallocenes, where a central nickel atom is located between two parallel cyclopentadienyl (B1206354) (Cp) rings.[1][4] The nickel atom is equidistant from the carbon atoms of both rings. The conformation of the Cp rings relative to each other can vary depending on the physical state of the molecule.
In the solid state, nickelocene can exist in different conformations. At low temperatures (101 K), it has been observed to have an eclipsed conformation with D₅h symmetry.[3] However, other studies report a staggered conformation with D₅d symmetry in the solid state.[1] In the gas phase or in solution, the rings are also believed to adopt a staggered (D₅d) arrangement.[3]
Structural Parameters:
The precise bond lengths and angles within the nickelocene molecule have been determined through experimental techniques like X-ray diffraction and computational methods such as Density Functional Theory (DFT).
| Parameter | Value (Experimental) | Value (DFT/B3LYP/6-31G(d)) | Reference(s) |
| Ni-C Bond Length (Å) | ~2.185 (at 101 K) | 1.976 | [3][5] |
| C-C Bond Length (Å) | - | 1.392 - 1.98 | [4][5][6] |
Note: DFT calculations provide a range for C-C bond lengths, accounting for the different types of carbon-carbon bonds within the cyclopentadienyl rings.
Electronic Structure and Bonding
Nickelocene is notable for its electronic configuration, possessing 20 valence electrons, which is higher than the 18 electrons found in the highly stable ferrocene (B1249389).[1][3] This electron count is a key determinant of its chemical reactivity and paramagnetism.[3]
The central nickel atom is in a formal +2 oxidation state (Ni²⁺), while each cyclopentadienyl ring is treated as an anion (Cp⁻).[1][2] The d⁸ electronic configuration of Ni²⁺ in the ligand field of the two Cp rings leads to the following distribution of d-electrons:
-
Bonding Orbitals: Three pairs of d-electrons occupy the dxy, dx²-y², and dz² orbitals, which are primarily involved in the Ni-Cp bonding interactions.[1][2]
-
Non-bonding/Anti-bonding Orbitals: The remaining two d-electrons individually occupy the degenerate dyz and dxz orbitals.[1][2] These two unpaired electrons are responsible for the paramagnetism of nickelocene.[1][3]
The molecular orbital diagram illustrates the interaction between the d-orbitals of the nickel atom and the π-orbitals of the two cyclopentadienyl ligands.
Synthesis and Experimental Protocols
Nickelocene was first prepared by E. O. Fischer in 1953.[1][2] A common modern synthesis involves the reaction of an anhydrous nickel(II) salt, such as hexaamminenickel(II) chloride, with sodium cyclopentadienide.[1]
Experimental Protocol: Synthesis
-
Preparation of Sodium Cyclopentadienide (NaCp): Cyclopentadiene is freshly prepared by cracking its dimer, dicyclopentadiene. It is then deprotonated using a strong base like sodium hydride in an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Anhydrous nickel(II) chloride or a suitable precursor like [Ni(NH₃)₆]Cl₂ is added to the solution of NaCp in THF.[1] The reaction mixture is stirred, typically at room temperature, for several hours.
-
Workup and Isolation: After the reaction is complete, the solvent is removed under vacuum. The resulting solid residue is then extracted with a non-polar solvent such as hexane (B92381) or pentane (B18724).
-
Purification: The crude nickelocene is purified by sublimation under reduced pressure, which yields dark green crystals of the final product.[3] Due to its sensitivity to air, all manipulations should be carried out using air-free techniques.[2]
Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure of crystalline compounds like nickelocene.[7][8]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of nickelocene are grown, often by slow evaporation of a solvent from a solution of the purified compound or by slow sublimation. For mixed-crystal studies, nickelocene and ferrocene can be co-crystallized from a pentane solution.[7]
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-ray beams using computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined to achieve the best fit between the observed and calculated diffraction patterns, yielding precise atomic coordinates, bond lengths, and bond angles.[8]
Reactivity and Applications
The 20-valence electron configuration of nickelocene makes it prone to reactions that result in a more stable 18-electron product.[1][2] This often involves the loss or modification of one of the cyclopentadienyl rings.[2] Nickelocene can also be readily oxidized to the 19-electron nickelocenium cation, [Ni(C₅H₅)₂]⁺, which contains Ni(III).[2][3] While it currently has few large-scale practical applications, nickelocene serves as a valuable precursor in the synthesis of other organonickel compounds and as a catalyst in various organic reactions.[3][9]
References
- 1. Nickelocene - Wikipedia [en.wikipedia.org]
- 2. Nickelocene [chemeurope.com]
- 3. grokipedia.com [grokipedia.com]
- 4. aipublications.com [aipublications.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. primescholars.com [primescholars.com]
- 7. Creating Solid Solutions of Metallocenes: Migration of Nickelocene into the Ferrocene Crystal Lattice in the Absence of a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickelocene | C10H10Ni | CID 62390 - PubChem [pubchem.ncbi.nlm.nih.gov]
